

2',6'-Dimethoxyacetophenone: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dimethoxyacetophenone is an aromatic ketone that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of two methoxy groups ortho to the acetyl group, impart distinct reactivity and provide a versatile scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **2',6'-dimethoxyacetophenone** as a pivotal building block, with a particular focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in research and drug development.

Physicochemical Properties

2',6'-Dimethoxyacetophenone is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2040-04-2	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][2][3][4]
Molecular Weight	180.20 g/mol	[1][2][3]
Appearance	Solid	[1][3]
Melting Point	68-70 °C	[1][3]
Boiling Point	135-136 °C at 2 mmHg	[1][3]
IUPAC Name	1-(2,6-dimethoxyphenyl)ethanone	[4]

Synthesis of 2',6'-Dimethoxyacetophenone

The synthesis of **2',6'-dimethoxyacetophenone** can be readily achieved through the methylation of commercially available 2',6'-dihydroxyacetophenone. This transformation is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.

Experimental Protocol: Synthesis of 2',6'-Dimethoxyacetophenone

This protocol is adapted from established procedures for the methylation of dihydroxyacetophenones.[5][6]

Materials:

- 2',6'-Dihydroxyacetophenone
- Anhydrous acetone or N,N-Dimethylformamide (DMF)
- Anhydrous potassium carbonate (K₂CO₃)
- Dimethyl sulfate ((CH₃)₂SO₄)

- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone.
- Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the resulting suspension.
- Slowly add dimethyl sulfate (2.2 eq) dropwise to the mixture at room temperature.
- After the addition is complete, heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2',6'-dimethoxyacetophenone**.

Applications as a Synthetic Building Block

The presence of the acetyl group and the electron-rich dimethoxy-substituted aromatic ring makes **2',6'-dimethoxyacetophenone** a valuable precursor for a variety of organic transformations.

Claisen-Schmidt Condensation for Chalcone Synthesis

One of the most important applications of **2',6'-dimethoxyacetophenone** is in the Claisen-Schmidt condensation with various aromatic aldehydes to synthesize chalcones.^{[7][8][9][10]} Chalcones are α,β -unsaturated ketones that serve as key intermediates for the synthesis of flavonoids and other heterocyclic compounds with a wide range of biological activities.^[11]

This protocol provides a general method for the synthesis of a chalcone derivative from **2',6'-dimethoxyacetophenone** and benzaldehyde.^{[12][13][14][15]}

Materials:

- **2',6'-Dimethoxyacetophenone**
- Benzaldehyde
- Ethanol
- Aqueous Sodium Hydroxide (10% w/v)
- Hydrochloric Acid (10%)
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve **2',6'-dimethoxyacetophenone** (1.0 eq) and benzaldehyde (1.0 eq) in ethanol with stirring.
- Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. A color change and the formation of a precipitate may be observed.
- Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

- After completion, pour the reaction mixture into a beaker containing crushed ice and water.
- Acidify the mixture by the slow addition of 10% hydrochloric acid until the pH is acidic.
- Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
- Dry the crude product.
- Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.

Product	Yield	Melting Point (°C)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Reference(s)
(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one	~70-85% (representative)	78-80	7.95 (d, 1H), 7.60-7.30 (m, 6H), 6.65 (d, 2H), 3.80 (s, 6H)	195.2, 157.5, 142.1, 135.2, 130.8, 129.9, 128.8, 128.5, 124.2, 118.9, 104.1, 56.0	[12] [13] [16] [17]

Other Named Reactions

2',6'-Dimethoxyacetophenone can also serve as a substrate in a variety of other named reactions, further highlighting its versatility as a synthetic building block.

- Wittig Reaction: The carbonyl group of **2',6'-dimethoxyacetophenone** can undergo a Wittig reaction with a phosphorus ylide to form a substituted alkene. This reaction is a powerful tool for carbon-carbon double bond formation.[\[10\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Baeyer-Villiger Oxidation: The ketone functionality can be converted to an ester through a Baeyer-Villiger oxidation using a peroxyacid, which can be a useful transformation for further functional group manipulation.[\[4\]](#)[\[7\]](#)

Biological Activities of Derivatives

Chalcones and flavonoids derived from acetophenone precursors have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Chalcones synthesized from substituted acetophenones have demonstrated promising antimicrobial activity against various bacterial and fungal strains.[\[11\]](#)[\[13\]](#)[\[18\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) The minimum inhibitory concentration (MIC) is a common measure of this activity.

Chalcone Derivative (General Structure)	Target Organism	MIC (µg/mL)	Reference(s)
Methoxy-substituted chalcones	Staphylococcus aureus	62.5 - 645	[11] [18] [23] [24]
Methoxy-substituted chalcones	Escherichia coli	250 - 812	[11] [23]
Halogenated chalcones	Candida albicans	15.6 - 62.5	[18] [21]

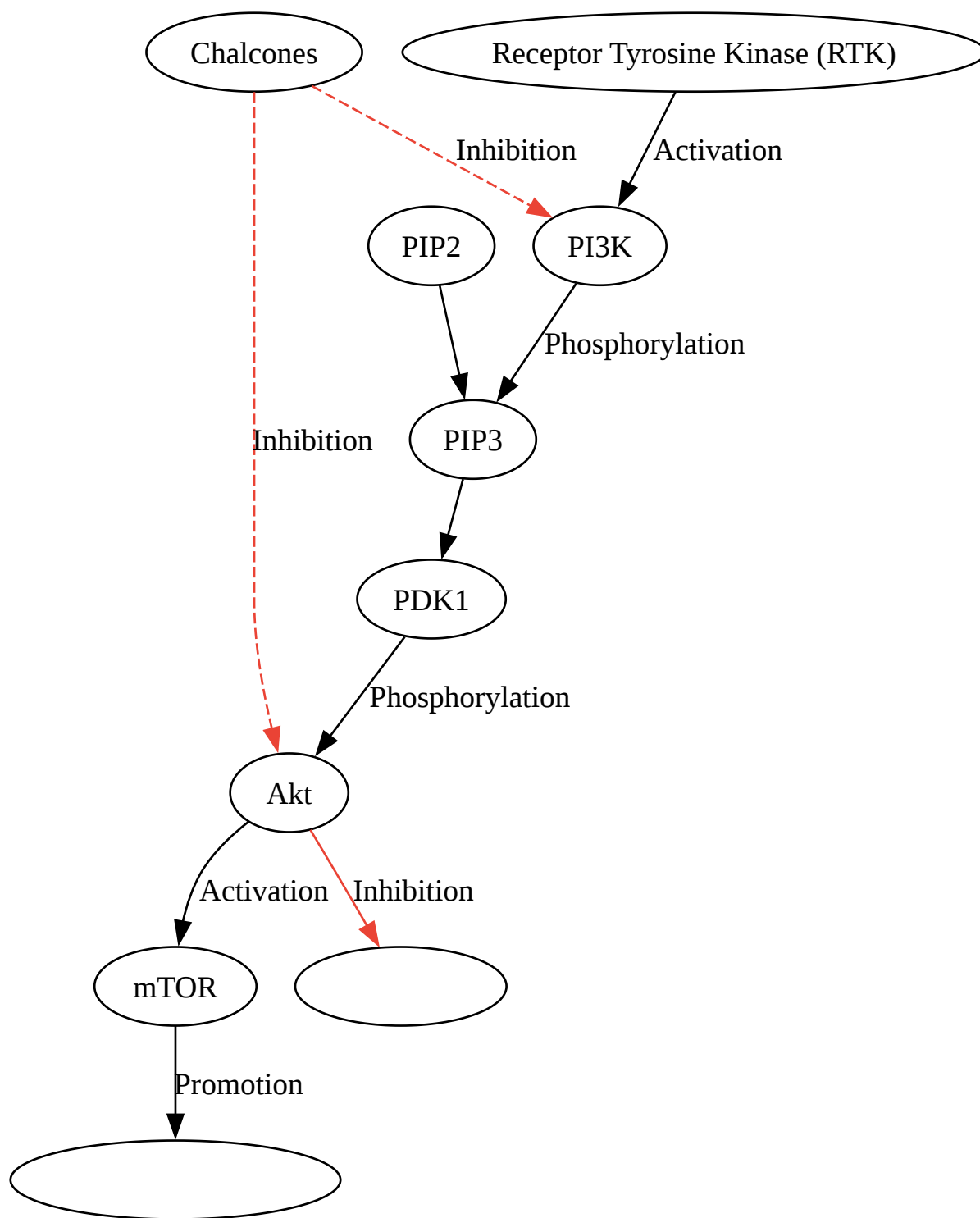
Anticancer Activity

Numerous studies have reported the cytotoxic effects of chalcones and flavonoids against various cancer cell lines.[\[1\]](#)[\[2\]](#)[\[22\]](#) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Chalcone/Flavonoid Derivative (General Structure)	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
Methoxy- and hydroxy-substituted chalcones	MCF-7 (Breast Cancer)	3.2 - 21.1	[2] [22]
Methoxy- and hydroxy-substituted chalcones	A549 (Lung Cancer)	46.13 - 85.40	[1]
Methoxy- and hydroxy-substituted chalcones	B-16 (Mouse Melanoma)	25.89 - 61.54	[1]
Methoxy- and hydroxy-substituted chalcones	CT-26 (Mouse Colon Carcinoma)	25.19 - 31.73	[20]

Modulation of Signaling Pathways

Chalcones have been identified as modulators of various cellular signaling pathways implicated in cancer progression. One of the key pathways affected is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis.



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Chalcones can inhibit the PI3K/Akt pathway, leading to the suppression of downstream signaling that promotes cell survival and proliferation.^{[1][2]} This inhibition can induce apoptosis

(programmed cell death) in cancer cells, making chalcones promising candidates for the development of novel anticancer therapies.

Conclusion

2',6'-Dimethoxyacetophenone is a highly valuable and versatile synthetic building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the ability to readily undergo reactions such as the Claisen-Schmidt condensation make it an excellent starting material for the construction of a wide range of molecular scaffolds. The resulting chalcones and their flavonoid derivatives have demonstrated promising biological activities, including antimicrobial and anticancer effects, often through the modulation of key cellular signaling pathways like PI3K/Akt. This technical guide provides a solid foundation for researchers to explore the full potential of **2',6'-dimethoxyacetophenone** in their synthetic and medicinal chemistry endeavors. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel therapeutic agents.

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